molecular formula C25H31NO3S B281454 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Katalognummer B281454
Molekulargewicht: 425.6 g/mol
InChI-Schlüssel: OWOYATZPOINZFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as DBF, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological processes, including inflammation, immune response, and apoptosis. DBF has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, chronic pain, and neurodegenerative disorders.

Wirkmechanismus

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When activated, the P2X7 receptor triggers various downstream signaling pathways that are involved in inflammation, immune response, and apoptosis. 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide blocks the activation of the P2X7 receptor by binding to its allosteric site, thereby preventing the influx of calcium ions and the release of pro-inflammatory cytokines. This mechanism of action makes 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide a promising therapeutic agent for various diseases that are associated with inflammation and immune dysfunction.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and reducing angiogenesis. In chronic pain research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to reduce pain sensitivity by inhibiting the release of pro-inflammatory cytokines and reducing neuronal excitability. In neurodegenerative disorder research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to protect against neuronal damage by reducing inflammation and oxidative stress. These effects suggest that 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a broad range of potential therapeutic applications in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, one of the limitations of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is its relatively low potency compared to other P2X7 receptor antagonists. This limitation may require higher concentrations of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide to achieve the desired effects, which can affect the interpretation of the results.

Zukünftige Richtungen

There are several future directions for research on 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One potential direction is to investigate the use of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in combination with other therapeutic agents to enhance its efficacy. Another direction is to explore the potential of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide as a diagnostic tool for diseases that are associated with P2X7 receptor dysfunction. Additionally, further research is needed to elucidate the precise mechanisms of action of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and its potential side effects. These future directions have the potential to expand our understanding of the therapeutic applications of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and its potential role in improving human health.

Synthesemethoden

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine, which is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form the final product, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. The synthesis process has been optimized to improve the yield and purity of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, making it suitable for scientific research applications.

Wissenschaftliche Forschungsanwendungen

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2X7 receptor. In chronic pain research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to reduce pain sensitivity by inhibiting the release of pro-inflammatory cytokines. In neurodegenerative disorder research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to protect against neuronal damage by reducing inflammation and oxidative stress. These studies suggest that 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a broad range of potential therapeutic applications in various diseases.

Eigenschaften

Molekularformel

C25H31NO3S

Molekulargewicht

425.6 g/mol

IUPAC-Name

2,4-dimethyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H31NO3S/c1-6-25(4,5)18-8-10-22-20(14-18)21-15-19(9-11-23(21)29-22)26-30(27,28)24-12-7-16(2)13-17(24)3/h7,9,11-13,15,18,26H,6,8,10,14H2,1-5H3

InChI-Schlüssel

OWOYATZPOINZFQ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C

Kanonische SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.